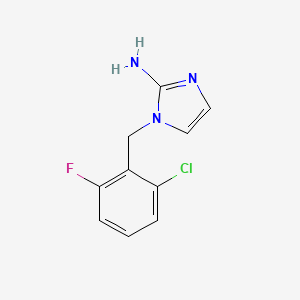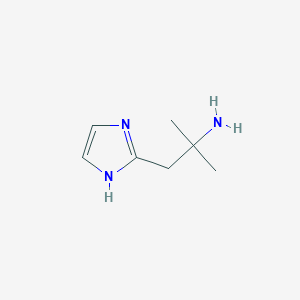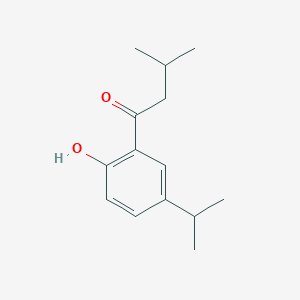
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H6F4N2·2HCl. It is a derivative of benzene, characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride typically involves multiple steps. One common method includes the nitration of 4-fluoro-5-(trifluoromethyl)benzene, followed by reduction to obtain the diamine. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of fluorinated aromatic compounds.
科学的研究の応用
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)benzene-1,2-diamine
- 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Uniqueness
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and reactivity. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
特性
分子式 |
C7H8Cl2F4N2 |
|---|---|
分子量 |
267.05 g/mol |
IUPAC名 |
4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H6F4N2.2ClH/c8-4-2-6(13)5(12)1-3(4)7(9,10)11;;/h1-2H,12-13H2;2*1H |
InChIキー |
NPTLYSXSWWLKMM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1N)N)F)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)

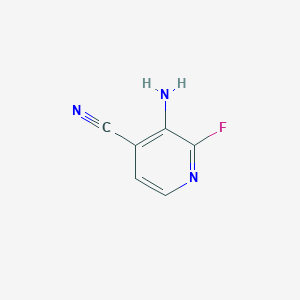
![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)
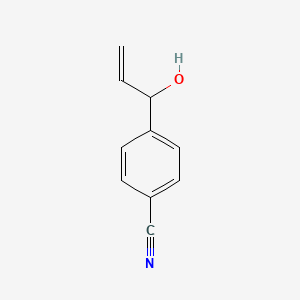
![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)
![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)

